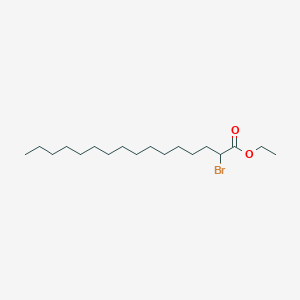

Ethyl 2-bromohexadecanoate

Description

Structure

2D Structure

Properties

CAS No. |

14980-93-9 |

|---|---|

Molecular Formula |

C18H35BrO2 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

ethyl 2-bromohexadecanoate |

InChI |

InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

FZNMMDGZAGNHMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromohexadecanoate and Its Analogs

Direct Bromination Approaches

Direct bromination strategies are the most conventional methods for preparing α-bromo acids and their subsequent esters. These typically involve a two-step process: the bromination of the carboxylic acid at the α-carbon, followed by esterification.

Esterification of 2-Bromohexadecanoic Acid with Ethanol (B145695)

Once 2-bromohexadecanoic acid is synthesized, it can be converted to its ethyl ester via Fischer esterification. masterorganicchemistry.comchemguide.co.uk This classic reaction involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, ethyl 2-bromohexadecanoate. masterorganicchemistry.com

To achieve high yields, the equilibrium must be shifted toward the products. This is commonly accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, or by removing water from the reaction mixture as it forms. masterorganicchemistry.comchemguide.co.uk

| Parameter | Typical Condition | Purpose |

| Reactants | 2-Bromohexadecanoic Acid, Ethanol | Formation of the ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carbonyl and accelerate the reaction |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

Alternative Synthetic Routes

While the HVZ and Fischer esterification sequence is robust, alternative routes are explored to improve efficiency, selectivity, and environmental friendliness.

Convergent Synthesis from Palmitic Acid Precursors

A more convergent and efficient approach combines the Hell-Volhard-Zelinskii reaction and esterification into a single pot. Palmitic acid, the common name for hexadecanoic acid, is the direct precursor in this route. nih.govnih.govebi.ac.uk

Stereoselective and Regioselective Functionalization Strategies

The standard HVZ reaction is not stereoselective. Achieving stereoselectivity in the α-bromination of carboxylic acid derivatives is a significant challenge. Modern organic synthesis has explored organocatalytic methods for the asymmetric α-bromination of other carbonyl compounds like aldehydes and ketones, which can achieve high enantioselectivity. nih.gov While direct application to long-chain carboxylic acids like hexadecanoic acid is less common, these strategies represent a frontier for developing stereoselective routes to chiral α-bromo esters.

Regioselective functionalization of long-chain fatty acids is another area of active research, often employing biocatalytic methods. wur.nl Enzymes such as lipases and hydratases can perform highly selective transformations on fatty acids under mild conditions. wur.nl For instance, while not a direct route to the target compound, biocatalysis highlights the potential for enzymatic systems to functionalize specific positions on a fatty acid chain, which could be part of a novel, multi-step synthesis of functionalized fatty acid esters with high selectivity. wur.nl

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring cost-effectiveness. The key parameters for optimization are derived from the principles governing the HVZ and Fischer esterification reactions. Methodologies such as Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables on the reaction outcome. researchgate.netnih.gov

For the esterification step, several factors are critical:

Molar Ratio of Reactants: In Fischer esterification, using a significant excess of ethanol can shift the reaction equilibrium to favor the formation of the ethyl ester, thereby increasing the conversion of the carboxylic acid. masterorganicchemistry.com

Catalyst Concentration: The amount of acid catalyst (e.g., H₂SO₄) must be sufficient to catalyze the reaction effectively, but excessive amounts can lead to side reactions like dehydration of the alcohol or charring of the organic material.

Temperature: The reaction is typically run at the reflux temperature of the alcohol. Higher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature balances reaction speed with product purity.

Reaction Time: The reaction must be allowed to proceed long enough to approach equilibrium and maximize conversion. The optimal time is often determined by monitoring the reaction's progress, for instance, by tracking the amount of water produced. orgsyn.org

The table below summarizes key parameters and their typical impact on the synthesis.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and potential for side reactions. | Maximize rate of ester formation while minimizing byproduct formation. |

| Molar Ratio (Alcohol:Acid) | A higher ratio of alcohol shifts equilibrium towards the product. | Maximize conversion of the limiting reagent (2-bromohexadecanoic acid). |

| Catalyst Loading | Increases reaction rate up to a certain point. | Achieve maximum catalytic effect without causing degradation or side reactions. |

| Reaction Time | Determines the extent of conversion. | Reach maximum yield in the shortest possible time for process efficiency. |

| Water Removal | Shifts equilibrium towards the product side. | Drive the reaction to completion for near-quantitative yields. |

Systematic optimization of these variables can lead to significant improvements in the yield and purity of the final this compound product.

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Bromohexadecanoate

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution reactions at the α-carbon of ethyl 2-bromohexadecanoate involve the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions.

SN1 and SN2 Pathways: Mechanistic Elucidation

As a secondary alkyl halide, this compound can undergo substitution by both SN1 and SN2 mechanisms. The preferred pathway is a consequence of the stability of the potential carbocation intermediate versus the steric accessibility of the α-carbon.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack). chemicalnote.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com However, the long tetradecyl chain (C₁₄H₂₉) and the adjacent ethyl ester group create significant steric hindrance, which can slow the rate of SN2 reactions compared to smaller secondary halides. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. savemyexams.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a planar, sp²-hybridized secondary carbocation intermediate. savemyexams.com The stability of this carbocation is crucial; greater stability leads to a faster reaction rate. chemicalnote.com In the second step, a nucleophile attacks the carbocation to form the product. youtube.com This pathway is favored under conditions with weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com

The competition between these two pathways is a key aspect of the reactivity of secondary halides.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps via a carbocation intermediate | One concerted step |

| Favored by | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |

| Steric Hindrance | Favored by more substituted substrates | Disfavored by steric hindrance |

Stereochemical Outcomes of Nucleophilic Displacements

The α-carbon of this compound is a chiral center, meaning its reactions can have specific stereochemical outcomes.

In an SN2 reaction , the backside attack of the nucleophile forces the other three groups on the α-carbon to "invert" their configuration, much like an umbrella flipping inside out in the wind. youtube.com This process is known as Walden inversion and results in a product with the opposite stereochemical configuration (e.g., an R-enantiomer is converted to an S-enantiomer). libretexts.org SN2 reactions are therefore stereospecific. libretexts.org

In an SN1 reaction , the formation of the planar carbocation intermediate leads to the loss of the original stereochemical information. oregonstate.edu The nucleophile can then attack this flat intermediate from either face with roughly equal probability. This results in a mixture of products with both inversion and retention of configuration, leading to a racemic or near-racemic mixture. youtube.comoregonstate.edu

Elimination Reactions

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene by removing the bromine atom and a proton from the adjacent β-carbon. imgroupofresearchers.com

E1 and E2 Pathways: Mechanistic Elucidation

Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) pathways.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the C-Br bond breaks and a π-bond forms. labxchange.org The rate depends on the concentration of both the substrate and the base. This pathway is favored by strong, often bulky, bases (like OH⁻, RO⁻, or t-BuO⁻) and requires a specific anti-periplanar geometry between the β-hydrogen and the bromine leaving group. labxchange.org

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. labxchange.org After the carbocation is formed, a weak base (often the solvent) removes a β-proton to form the alkene. The E1 reaction rate is dependent only on the substrate concentration. masterorganicchemistry.com It competes directly with the SN1 reaction and is favored by heat and the use of weak, non-nucleophilic bases. masterorganicchemistry.com

Table 3: Comparison of E1 and E2 Reaction Pathways for this compound

| Feature | E1 Pathway | E2 Pathway |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Mechanism | Two steps via a carbocation intermediate | One concerted step |

| Base Strength | Weak base required (e.g., H₂O, ROH) | Strong base favored (e.g., RO⁻, t-BuO⁻) |

| Stereochemistry | No specific geometry required; stereoselective | Requires anti-periplanar geometry; stereospecific |

| Competition | Competes with SN1 | Competes with SN2 |

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: Regioselectivity concerns which constitutional isomer of an alkene is formed when multiple options are possible. chemistrysteps.com In the case of this compound, the α-carbon (C2) has a bromine atom, and there is only one adjacent carbon with hydrogens, the β-carbon (C3). Therefore, elimination can only produce one constitutional isomer: ethyl hexadec-2-enoate. As a result, Zaitsev's rule, which predicts the formation of the more substituted alkene, is not a factor in determining the product's constitution for this specific substrate. masterorganicchemistry.com

Stereoselectivity: While only one constitutional isomer is formed, it can exist as two different stereoisomers: (E)-ethyl hexadec-2-enoate and (Z)-ethyl hexadec-2-enoate.

E1 reactions are stereoselective and generally favor the formation of the more stable alkene. The trans (E) isomer, where the large alkyl groups are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric strain and is typically the major product. youtube.com

E2 reactions are stereospecific. The stereochemistry of the product is determined by the conformation of the substrate at the moment of reaction. khanacademy.org Because the reaction requires an anti-periplanar arrangement of the β-hydrogen and the bromine, the specific stereoisomer of the starting material will dictate whether the (E) or (Z) alkene is formed.

Competition Between Substitution and Elimination Pathways

The reaction of this compound with nucleophiles/bases can proceed through two competing pathways: substitution (S(_N)2) and elimination (E2). The prevalence of one pathway over the other is dictated by several factors, including the nature of the attacking species, the structure of the substrate, and the reaction conditions.

In the context of this compound, the alpha-carbon is secondary, being attached to the bromine, the carboxyl group, and the long alkyl chain. This secondary nature allows for both S(_N)2 and E2 reactions to occur.

S(_N)2 Pathway: A strong, non-bulky nucleophile will favor the S(_N)2 mechanism. The nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the bromide ion in a single, concerted step. However, the presence of the long hexadecanoyl chain can introduce steric hindrance, which may slow down the rate of the S(_N)2 reaction. libretexts.orglibretexts.orgchemistrysteps.com The carbonyl group of the ester can also influence the reaction rate by stabilizing the transition state. libretexts.org

E2 Pathway: A strong, sterically hindered base will favor the E2 mechanism. The base abstracts a proton from the beta-carbon, leading to the formation of a double bond between the alpha and beta carbons and the simultaneous expulsion of the bromide ion. libretexts.orgmasterorganicchemistry.comyoutube.com The stability of the resulting alkene, as predicted by Zaitsev's rule, often influences the regioselectivity of the elimination. libretexts.orgiitk.ac.in Given the structure of this compound, the E2 reaction would lead to the formation of ethyl 2-hexadecenoate.

The competition between these two pathways can be summarized in the following table:

| Factor | Favors S(_N)2 | Favors E2 | Rationale for this compound |

| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, bulky base | The choice of reagent is critical in directing the reaction towards either substitution or elimination. |

| Substrate Structure | Less steric hindrance | More substituted alkyl halides | As a secondary halide, it is susceptible to both pathways. scribd.com Steric hindrance from the long alkyl chain might slightly favor E2 over S(_N)2. acs.orgchemistrysteps.com |

| Solvent | Polar aprotic | Aprotic solvents can be suitable for E2. masterorganicchemistry.com | The choice of solvent can influence the nucleophilicity and basicity of the attacking species. |

| Temperature | Lower temperatures | Higher temperatures | Increased temperature generally favors elimination over substitution. scribd.com |

Transesterification and Ester Hydrolysis

Acid-Catalyzed Mechanisms of Ester Cleavage and Formation

Acid-catalyzed hydrolysis of this compound is a reversible process that results in the formation of 2-bromohexadecanoic acid and ethanol. chemistrysteps.comchemguide.co.uklibretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.orgchemguide.co.uk

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of ethanol: The protonated ethanol molecule is a good leaving group and is eliminated to reform the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

Transesterification, the conversion of one ester to another, can also be achieved under acidic conditions by reacting this compound with an excess of a different alcohol. masterorganicchemistry.comorganic-chemistry.org The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Mechanisms of Ester Transformation

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the carboxylate salt of 2-bromohexadecanoic acid and ethanol. chemistrysteps.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com The use of a strong base, such as sodium hydroxide (B78521), drives the reaction to completion. chemguide.co.ukmasterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the alkoxide: The intermediate collapses, expelling the ethoxide ion.

Acid-base reaction: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This final step is irreversible and drives the reaction forward. chemistrysteps.commasterorganicchemistry.com

Base-catalyzed transesterification of this compound can be accomplished by reacting it with an alkoxide. masterorganicchemistry.comyoutube.com For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield mthis compound. The mechanism is similar to saponification, with the alkoxide acting as the nucleophile. masterorganicchemistry.comyoutube.com

Reactions Involving the Alpha-Bromine and Ester Group

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom and forming ethyl hexadecanoate. This transformation can be achieved using various reducing agents. Common methods for the reduction of alpha-halo esters include the use of metal hydrides, such as sodium borohydride in a polar protic solvent, or through catalytic hydrogenation.

Another approach involves radical-mediated reductions. For instance, using tributyltin hydride ((n-Bu)(_3)SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can effectively replace the bromine with a hydrogen atom.

Advanced Synthetic Applications of Ethyl 2 Bromohexadecanoate in Complex Molecule Synthesis

Role as a Chiral Building Block

The presence of a stereocenter at the α-carbon (C2) allows Ethyl 2-bromohexadecanoate to be utilized as a chiral building block in asymmetric synthesis. The stereochemical configuration at this position can be leveraged to introduce chirality into target molecules, a critical aspect in the synthesis of many biologically active compounds.

Asymmetric Synthesis of Bioactive Compounds

While specific examples detailing the direct use of enantiomerically pure this compound are specialized, the broader class of α-bromo esters is fundamental in asymmetric synthesis. rsc.org Methodologies for the enantioselective α-bromination of aldehydes and subsequent oxidation can yield chiral α-bromo esters. acs.org These chiral intermediates are valuable for constructing complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.govnih.gov The long C16 chain of this compound makes it a suitable candidate for the synthesis of lipidic natural products or drugs that require a lipophilic tail for membrane interaction or transport.

Enantioselective Transformations Guided by the Stereocenter

The stereocenter at the C2 position of a chiral this compound molecule can direct the stereochemical outcome of subsequent reactions. This principle, known as substrate control, is a powerful strategy in organic synthesis. For instance, nucleophilic substitution at the bromine-bearing carbon can proceed with inversion of configuration, allowing for the predictable installation of new functional groups with a defined stereochemistry. Furthermore, the ester group can be transformed into other functionalities, and the existing stereocenter can influence the stereoselectivity of reactions at adjacent carbons. The stereospecificity of reactions involving α-halo esters, such as rearrangements, has been shown to proceed with retention of stereochemistry, highlighting their utility in complex syntheses. organic-chemistry.org

Precursor for Pharmaceutical and Agrochemical Intermediates

The long alkyl chain and reactive bromine atom make this compound an important precursor for intermediates used in the pharmaceutical and agrochemical industries.

Synthesis of Long-Chain Lipid Derivatives (e.g., Alkylglycerols)

This compound is a suitable precursor for the synthesis of long-chain lipid derivatives, such as alkylglycerols. Alkylglycerols, like chimyl alcohol (1-O-hexadecyl-sn-glycerol), are bioactive ether lipids found in shark liver oil and bone marrow that exhibit various health benefits. mdpi.com The synthesis of these compounds often involves the alkylation of a protected glycerol derivative with a long-chain alkyl halide. mdpi.com

A common synthetic route involves reacting a protected glycerol, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), with a C16 alkylating agent like 1-bromohexadecane under basic conditions. mdpi.com this compound can serve a similar role as an alkylating agent. The subsequent removal of the protecting group under acidic conditions yields the final alkylglycerol. mdpi.com This method provides a reliable pathway to these important bioactive lipids.

| Step | Reactants | Conditions | Product |

| 1 | Protected Glycerol, 1-Bromohexadecane | Base (e.g., KOH), DMSO | Protected 1-O-Hexadecylglycerol |

| 2 | Protected 1-O-Hexadecylglycerol | Acid (e.g., p-TsOH), MeOH/H₂O | 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) |

Integration into Natural Product Scaffolds and Drug Candidates

The hexadecanoate backbone of the molecule is a structural motif present in numerous natural products and drug candidates, particularly those with lipid or fatty acid components. The reactivity of the α-bromo position allows for its covalent attachment to other molecular scaffolds. For example, it can be used to alkylate nucleophiles such as amines, thiols, or carbanions, effectively integrating the long C16 chain into a more complex target molecule. This strategy is valuable in medicinal chemistry for developing drug candidates that require a lipophilic tail to enhance membrane permeability or interact with hydrophobic binding pockets in biological targets. google.com The homologation of esters using α-bromo intermediates represents a key method for building up carbon chains in natural product synthesis. organic-chemistry.org

Applications in Material Science and Polymeric Systems

In the field of material science, this compound and similar α-halo esters are highly valued as initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.edu The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. This compound serves as an ideal initiator for this process. The carbon-bromine bond is reversibly cleaved by a lower oxidation state metal complex (e.g., Cu(I)Br), generating a radical that initiates the polymerization of monomers and a higher oxidation state metal complex (e.g., Cu(II)Br₂). cmu.edu This dormant species can be reactivated, allowing the polymer chain to grow in a controlled manner.

The use of initiators like this compound allows for the creation of a wide range of functional polymers. cmu.edutcichemicals.com The ethyl ester group provides initial functionality, and the long hexadecyl chain can impart specific properties, such as hydrophobicity or self-assembly characteristics, to the resulting polymer.

| Parameter | Description |

| Initiator | This compound |

| Monomers | Styrenes, (meth)acrylates, acrylonitrile |

| Catalyst | Cu(I)Br / Ligand (e.g., PMDETA, TPMA) |

| Mechanism | Reversible activation of C-Br bond to form a propagating radical |

| Outcome | Well-defined polymers with controlled molecular weight and low PDI |

This controlled polymerization technique is crucial for developing advanced materials such as block copolymers, polymer brushes, and star polymers used in nanotechnology, biomedicine, and coatings.

Computational Chemistry Investigations of Ethyl 2 Bromohexadecanoate

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the reactivity and electronic characteristics of molecules like Ethyl 2-bromohexadecanoate. These computational methods allow for the detailed examination of reaction mechanisms and the electronic properties that govern chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the thermodynamic and kinetic aspects of chemical reactions. For this compound, an α-bromo ester, DFT calculations can elucidate the mechanisms of key transformations, such as nucleophilic substitution or elimination reactions.

Theoretical studies on similar α-halo carbonyl compounds have demonstrated the utility of DFT in mapping potential energy surfaces and identifying transition states. For instance, in a nucleophilic substitution reaction, DFT can model the approach of a nucleophile to the electrophilic carbon atom bonded to the bromine. The calculations would reveal the geometry of the transition state, where the original carbon-bromine bond is partially broken and the new carbon-nucleophile bond is partially formed. The energy of this transition state is crucial for determining the activation energy of the reaction.

A plausible reaction pathway for this compound is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the bromine. DFT calculations can predict the energy profile of this reaction, including the energies of the reactants, the transition state, and the products.

Table 1: Hypothetical DFT-Calculated Energy Profile for SN2 Reaction of this compound with a Nucleophile (Nu-)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +15.2 |

| Products (Ethyl 2-Nu-hexadecanoate + Br-) | -10.5 |

Note: The values in this table are illustrative and represent a typical profile for such a reaction. Actual values would depend on the specific nucleophile and the level of theory used in the DFT calculations.

These calculations can also investigate competing reaction pathways, such as elimination reactions (E2), where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. By comparing the activation energies of the SN2 and E2 pathways, DFT can predict which reaction is more likely to occur under specific conditions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy and shape of these orbitals provide insights into the molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density, such as the oxygen atoms of the ester group and the bromine atom. The LUMO, on the other hand, is anticipated to be centered on the electrophilic carbon atom attached to the bromine, specifically within the σ* antibonding orbital of the C-Br bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Location | Significance for Reactivity |

| HOMO Energy | Relatively low | Indicates moderate nucleophilicity |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| HOMO Localization | Oxygen and Bromine atoms | Sites of potential electron donation |

| LUMO Localization | Carbon atom of the C-Br bond | Primary site for nucleophilic attack |

The electron density distribution, which can also be calculated using DFT, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative oxygen and bromine atoms will draw electron density towards themselves, creating a partial positive charge on the adjacent carbon atoms. This polarization makes the carbon atom of the C-Br bond a prime target for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or reactants.

By simulating the molecule's motion, MD can identify the most stable conformations (i.e., the lowest energy shapes) and the energy barriers between different conformations. The long hexadecanoyl chain can adopt numerous conformations, and MD simulations can reveal the probability of finding the molecule in any particular shape. This is crucial for understanding how the molecule's shape might influence its reactivity. For instance, certain conformations might shield the reactive C-Br bond, making it less accessible to a nucleophile.

MD simulations can also provide detailed information about intermolecular interactions. When this compound is in a solution, the solvent molecules will arrange themselves around the solute in a specific manner. MD can model these solvation effects, showing how solvent molecules interact with different parts of the this compound molecule. In a polar solvent, for example, the polar ester group will interact favorably with the solvent, while the nonpolar alkyl chain will be subject to hydrophobic interactions. These interactions can significantly influence the rates and mechanisms of chemical reactions.

Theoretical Mechanistic Elucidation of Key Transformations

Computational chemistry provides a powerful lens through which to elucidate the detailed mechanisms of chemical reactions involving this compound. By combining quantum chemical calculations (like DFT) with molecular dynamics simulations, a comprehensive picture of reaction pathways can be constructed.

For example, consider the hydrolysis of this compound. This reaction can proceed through different mechanisms depending on the pH of the solution. In basic conditions, the reaction is likely to be an SN2 displacement of the bromide ion by a hydroxide (B78521) ion. DFT calculations can model the transition state of this reaction and determine its activation energy.

In neutral or acidic conditions, the mechanism might be more complex, possibly involving the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent attack by a water molecule would lead to a tetrahedral intermediate. DFT calculations can map out the entire energy profile of this multi-step process, identifying all intermediates and transition states.

Furthermore, theoretical studies can investigate less common reaction pathways, such as those involving radical intermediates. For instance, under certain conditions (e.g., in the presence of a radical initiator), the C-Br bond could undergo homolytic cleavage to form a bromine radical and an organic radical. The fate of this organic radical could then be explored computationally.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods are not only useful for predicting reactivity but also for predicting the spectroscopic properties of molecules. These predictions can be invaluable for confirming the structure of a compound and for interpreting experimental spectra.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O (Ester) | Stretching | ~1735 | ~1740 |

| C-O (Ester) | Stretching | ~1180 | ~1175 |

| C-Br | Stretching | ~650 | ~645 |

| C-H (Alkyl) | Stretching | ~2850-2960 | ~2855-2925 |

Note: Predicted frequencies are typically scaled to better match experimental values.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using quantum chemical calculations. By calculating the magnetic shielding of each nucleus (e.g., 1H and 13C) in the molecule, a theoretical NMR spectrum can be generated. This can aid in the assignment of peaks in an experimental NMR spectrum, which is a cornerstone of chemical structure elucidation.

Solvent Effects and Catalysis in Reactions Involving Ethyl 2 Bromohexadecanoate

Influence of Solvent Polarity on Reaction Kinetics and Selectivity

Solvent polarity, often quantified by the dielectric constant (ε), plays a crucial role in the kinetics and selectivity of reactions involving ethyl 2-bromohexadecanoate. The general principle is that polar solvents tend to accelerate reactions that involve the formation or stabilization of charged intermediates and transition states. ajpojournals.orgresearchgate.net

Reactions of this compound can proceed through unimolecular (SN1, E1) or bimolecular (SN2, E2) pathways.

Unimolecular Reactions (SN1/E1): These pathways involve a rate-determining step where the carbon-bromine bond heterolytically cleaves to form a carbocation intermediate. This step involves significant charge separation. Highly polar solvents are effective at stabilizing this charged intermediate and the polar transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org

Bimolecular Reactions (SN2/E2): The effect of polarity on these reactions is more complex. In an SN2 reaction, a nucleophile attacks the substrate in a single concerted step. While the reactants may be charged, the transition state often involves charge dispersal. Similarly, in an E2 reaction, a base removes a proton while the leaving group departs simultaneously. A less polar solvent may favor E2 over SN2 because there is greater charge dispersal in the E2 transition state. quora.com

The selectivity between substitution and elimination is also affected. The increased stabilization of the carbocation intermediate in polar solvents often leads to a higher proportion of SN1 and E1 products, which frequently occur concurrently. lumenlearning.com

Table 1: Expected Influence of Solvent Polarity on Reaction Pathways for this compound This table illustrates general trends, as specific kinetic data for this compound is not available.

| Solvent | Dielectric Constant (ε) at 25°C | General Class | Expected Predominant Pathway(s) | Rationale |

| Hexane | 1.9 | Nonpolar | Slow reaction, may favor E2 with strong base | Poor stabilization of ionic intermediates or transition states. |

| Diethyl Ether | 4.3 | "Borderline" Aprotic | SN2/E2 | Low polarity, does not significantly stabilize charged species. masterorganicchemistry.com |

| Acetone | 21 | Polar Aprotic | SN2/E2 | Favors bimolecular pathways by solvating the counter-ion of the nucleophile. |

| Ethanol (B145695) | 24.3 | Polar Protic | SN1, E1, E2 | Stabilizes carbocation intermediates; can also act as a base/nucleophile. libretexts.org |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | Polar Aprotic | SN2 | Strongly solvates cations, leaving the nucleophile highly reactive. openstax.org |

| Water | 80 | Polar Protic | SN1, E1 | Strong stabilization of carbocation and leaving group through H-bonding. libretexts.org |

Role of Protic Versus Aprotic Solvents in Nucleophilic and Elimination Reactions

The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is a critical factor in determining the dominant reaction mechanism for this compound. masterorganicchemistry.com

Protic Solvents: Polar protic solvents, such as water, ethanol, and methanol (B129727), possess O-H or N-H bonds. masterorganicchemistry.com These solvents significantly slow down SN2 reactions. They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile, lowers its ground-state energy, and sterically hinders it from attacking the electrophilic carbon. openstax.orgreddit.com This effect is more detrimental for SN2 than for E2, as the base in an E2 reaction only needs to access a sterically less hindered β-hydrogen. chemistrysteps.comchemistrysteps.com

Conversely, polar protic solvents are ideal for promoting SN1 and E1 reactions. Their ability to donate hydrogen bonds strongly stabilizes both the bromide leaving group (anion) and the carbocation intermediate, facilitating the ionization step. libretexts.orglibretexts.org

Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, are polar but lack O-H or N-H bonds and cannot act as hydrogen bond donors. masterorganicchemistry.com These solvents are preferred for SN2 reactions. They can dissolve ionic nucleophiles by solvating the cation, but they leave the anion largely "naked" and unsolvated. openstax.orgchemistrysteps.com This lack of solvation increases the ground-state energy of the nucleophile, making it more reactive and dramatically increasing the rate of SN2 reactions. openstax.org For instance, the rate of an SN2 reaction can increase by factors of thousands when switching from a protic solvent like methanol to a polar aprotic solvent like DMSO. openstax.org

In the competition between SN2 and E2, polar aprotic solvents tend to favor substitution, especially with good nucleophiles that are weak bases. stackexchange.com However, with strongly basic nucleophiles, E2 often becomes the dominant pathway even in aprotic solvents. masterorganicchemistry.com

Specific Solvation Effects on Transition State Stabilization and Reactant Activation

Beyond general polarity and proticity, specific interactions between solvent molecules and the reacting species can stabilize or destabilize the transition state, directly impacting the reaction's activation energy.

In an SN1 reaction of this compound, the transition state of the rate-determining step has a large degree of ionic character (Cδ+---Brδ-). Polar protic solvents effectively stabilize this polar transition state through dipole-dipole interactions and hydrogen bonding, lowering its energy more than that of the neutral reactant, thus accelerating the reaction. ucsb.eduresearchgate.net

Solvation also affects reactant activation. In polar aprotic solvents, the poor solvation of the anionic nucleophile makes it more "active" and nucleophilic. openstax.org In protic solvents, the nucleophile is deactivated by the solvent shell, requiring more energy to break these solvation interactions before it can react. youtube.com

Application of Catalytic Systems for Enhanced Reactivity and Selectivity

To improve reaction rates and control selectivity, various catalytic systems can be employed in reactions involving this compound.

Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile (often an inorganic salt, soluble in water) and the organic substrate (soluble in an organic solvent) are in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.net The lipophilic cation of the catalyst pairs with the nucleophilic anion, transporting it from the aqueous phase into the organic phase where it can react with the this compound. This method avoids the need for expensive polar aprotic solvents and allows for the use of inexpensive, water-soluble nucleophiles in a two-phase system. researchgate.net

Lewis Acid Catalysis: While less common for simple alkyl halides compared to other substrates, a Lewis acid could potentially be used to activate the C-Br bond. The Lewis acid would coordinate to the bromine atom, making it a better leaving group and promoting either substitution or elimination, depending on the reaction conditions.

Organocatalysis: Chiral organocatalysts, such as specific amines or phosphines, can be used to achieve asymmetric synthesis. In the context of reactions with this compound, such catalysts could potentially be used in cyclization or addition reactions to control the stereochemical outcome. For example, phosphine-catalyzed [4+2] additions have been developed for related allene (B1206475) esters. nih.gov

These catalytic approaches offer pathways to enhance the reactivity of this compound and steer the reaction towards a desired chemical outcome with greater efficiency and selectivity than might be achievable by simply altering the solvent.

Derivatization Strategies for Functional Group Transformations of Ethyl 2 Bromohexadecanoate

Halogen Exchange Reactions (e.g., Bromine to Iodine, Fluorine)

The bromine atom in ethyl 2-bromohexadecanoate can be readily substituted by other halogens, such as iodine or fluorine, through nucleophilic substitution reactions. These transformations are valuable as they can alter the reactivity of the molecule, with the carbon-iodine bond being more reactive and the carbon-fluorine bond conferring unique properties.

Reaction Scheme: Bromine to Iodine Exchange

Bromine to Fluorine: The introduction of fluorine into organic molecules can significantly impact their properties, including lipophilicity and metabolic stability. The conversion of this compound to ethyl 2-fluorohexadecanoate can be achieved using a variety of fluorinating agents. One common method involves the use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), often in the presence of a phase-transfer catalyst to enhance the fluoride anion's nucleophilicity. orgsyn.org A specific procedure for a similar compound, ethyl 2-bromohexanoate, utilizes potassium fluoride in the presence of acetamide (B32628) and a catalytic amount of tetra-n-butylammonium fluoride at elevated temperatures, affording the corresponding ethyl 2-fluorohexanoate in moderate yields. orgsyn.org

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Potassium Fluoride (KF) | Acetamide | 140 | 4-5 | 45-54 |

Table 1: Representative conditions for the fluorination of a long-chain 2-bromoester. orgsyn.org

Conversion to Other Ester Derivatives via Transesterification

Transesterification is a fundamental process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, transesterification allows for the modification of the ester group, which can influence the compound's solubility and other physicochemical properties.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com Subsequent nucleophilic attack by another alcohol, for example, isopropanol, leads to a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the corresponding isopropyl 2-bromohexadecanoate is formed. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Reaction Scheme: Acid-Catalyzed Transesterification

Base-Catalyzed Transesterification: Base-catalyzed transesterification is generally faster than the acid-catalyzed process and proceeds under milder conditions. youtube.comyoutube.com A strong base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), deprotonates the reactant alcohol to form a more potent nucleophile, the alkoxide. jbiochemtech.comresearchgate.net The alkoxide then attacks the electrophilic carbonyl carbon of this compound. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the new ester. To favor the product, the reactant alcohol is often used as the solvent.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Product |

| H₂SO₄ | Isopropanol | Reflux | Several hours | Isopropyl 2-bromohexadecanoate |

| NaOCH₃ | Methanol (B129727) | Room Temp to Reflux | Minutes to hours | Mthis compound |

Table 2: General conditions for acid- and base-catalyzed transesterification.

Formation of Amides and Other Nitrogen-Containing Derivatives

The ester functionality of this compound can be converted into an amide group by reaction with ammonia (B1221849) or primary and secondary amines. This transformation is significant as the amide bond is a key feature in many biologically active molecules. The reaction of esters with amines is generally slower than with acyl chlorides but can be driven to completion by heating or using a catalyst.

Formation of Primary Amides: The reaction with ammonia, typically as a concentrated aqueous or alcoholic solution, leads to the formation of the corresponding primary amide, 2-bromohexadecanamide. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon, and ethanol is eliminated. This reaction may require elevated temperatures and pressures to proceed at a reasonable rate.

Reaction Scheme: Formation of a Primary Amide CH3(CH2)13CH(Br)COOCH2CH3 + NH3 --(Heat)--> CH3(CH2)13CH(Br)CONH2 + CH3CH2OH

CH3(CH2)14COOCH2CH3 + NaH --> [CH3(CH2)13CH=C(O-)OCH2CH3]Na+

[CH3(CH2)13CH=C(O-)OCH2CH3]Na+ + CH3I --> CH3(CH2)14CH(CH3)COOCH2CH3 + NaI

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-bromohexadecanoate, and how can researchers optimize reaction yields?

- Methodological Answer : this compound is typically synthesized via esterification of 2-bromohexadecanoic acid with ethanol, using acid catalysts (e.g., H₂SO₄) under reflux. Yield optimization involves monitoring reaction kinetics (e.g., via TLC or GC-MS) and adjusting molar ratios, temperature (80–100°C), and catalyst concentration. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity products (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 3.5–3.7 ppm (brominated C-2 proton), and δ 1.2–1.6 ppm (alkyl chain).

- IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and C-Br at ~550–650 cm⁻¹.

- GC-MS : Quantify purity using a non-polar column (e.g., DB-5) with splitless injection; monitor molecular ion [M⁺] at m/z 364 (C₁₈H₃₅BrO₂).

- Elemental Analysis : Validate C, H, Br, and O percentages (±0.3% theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for brominated compound resistance), sealed goggles, and lab coats.

- Engineering Controls : Use fume hoods for synthesis/purification to mitigate inhalation risks.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste.

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the bromine substitution at the 2-position influence the compound's reactivity in nucleophilic substitution (SN) reactions compared to non-halogenated analogs?

- Methodological Answer :

- Kinetic Studies : Compare SN₂ reactivity using standardized nucleophiles (e.g., NaI in acetone). Monitor reaction rates via conductivity or GC.

- Steric Effects : The 2-bromo group creates steric hindrance, slowing SN₂ mechanisms. Use computational modeling (DFT) to analyze transition-state geometries.

- Solvent Effects : Test polar aprotic (e.g., DMSO) vs. non-polar solvents (n-heptane) to assess solvolysis pathways .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of l-2-haloacid dehalogenases toward this compound?

- Methodological Answer :

- Enzyme Purity : Use SDS-PAGE and activity assays to verify enzyme (e.g., DehL) purity. Contaminants (e.g., esterases) may skew results .

- Substrate Solubility : Optimize solvent systems (e.g., n-heptane/water biphasic) to enhance substrate availability. Measure partitioning coefficients via HPLC.

- Kinetic Parameters : Calculate and under standardized conditions (pH 7.5, 25°C). Compare with literature using Arrhenius plots to identify temperature-dependent anomalies .

Q. How can researchers determine the substrate specificity of l-2-haloacid dehalogenases for this compound using structural and mutational analysis?

- Methodological Answer :

- Crystallography : Resolve enzyme-substrate complexes (e.g., X-ray, cryo-EM) to identify binding residues (e.g., conserved aspartate/glutamate in active sites).

- Site-Directed Mutagenesis : Mutate hypothesized catalytic residues (e.g., D12A in DehL) and assay activity loss via stopped-flow kinetics.

- Docking Simulations : Use AutoDock Vina to model substrate-enzyme interactions; validate with experimental ΔG values from ITC .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across peer-reviewed journals (avoiding non-academic sources like BenchChem).

- Purity Verification : Re-crystallize the compound and re-analyze via DSC (melting point) and HRMS.

- Environmental Controls : Document humidity/temperature during measurements; impurities (e.g., residual ethanol) can depress melting points .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models (e.g., GraphPad Prism) to estimate LD₅₀/EC₅₀.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 0.1–10 mM doses) for significance ().

- Confounding Factors : Control for solvent toxicity (e.g., DMSO) via vehicle-only assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.